1-Boc-3-isopropylpiperazine
Overview
Description
1-Boc-3-isopropylpiperazine, also known as tert-butyl 3-isopropyl-1-piperazinecarboxylate, is a chemical compound with the molecular formula C12H24N2O2. It is characterized by the presence of tert-butyl and isopropyl functional groups. This compound is widely used in pharmaceutical research and synthesis due to its versatile chemical properties .
Preparation Methods
The preparation of 1-Boc-3-isopropylpiperazine typically involves the reaction of anhydrous piperazine with di-tert-butyl carbonate. This process selectively protects one nitrogen atom in piperazine, allowing the other amine group to react. Recent advancements have introduced more efficient synthetic routes using diethylamine as a starting material. This method involves chlorination, Boc protection, and cyclization, resulting in higher yields exceeding 93.5%, enhanced purity, and reduced environmental impact .
Chemical Reactions Analysis
1-Boc-3-isopropylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols.
Scientific Research Applications
1-Boc-3-isopropylpiperazine has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds, including piperazinyl amides and derivatives with dual receptor affinities.
Biology: The compound is employed in the study of receptor binding affinities, particularly for D2 and 5-HT1A receptors.
Medicine: It plays a crucial role in the development of therapeutic agents aimed at treating psychiatric disorders and other medical conditions.
Industry: The compound is utilized in the production of heteroaromatic derivatives and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Boc-3-isopropylpiperazine involves its interaction with specific molecular targets and pathways. It acts as a key intermediate in the synthesis of compounds that exhibit significant biological activity. For instance, it is involved in the synthesis of piperazinyl amides, which interact with D2 and 5-HT1A receptors. The compound’s structure allows it to participate in various chemical reactions, facilitating the formation of biologically active molecules .
Comparison with Similar Compounds
1-Boc-3-isopropylpiperazine can be compared with other similar compounds, such as:
1-Boc-piperazine: Lacks the isopropyl group, making it less sterically hindered and potentially less selective in certain reactions.
3-isopropylpiperazine: Does not have the Boc protecting group, making it more reactive but less stable.
tert-butyl 3-(isopropyl)piperazine-1-carboxylate: Another name for this compound, highlighting its structural features
These comparisons highlight the uniqueness of this compound in terms of its stability, reactivity, and versatility in various chemical and biological applications.
Properties
IUPAC Name |
tert-butyl 3-propan-2-ylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(2)10-8-14(7-6-13-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLAQCKNCBYTIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCN1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659463 | |
Record name | tert-Butyl 3-(propan-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502649-32-3 | |
Record name | tert-Butyl 3-(propan-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-(propan-2-yl)piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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